Cas no 2138558-25-3 (3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine)

3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative featuring a trifluoromethyl group and a 2-methylpropyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its structural motifs, which may influence steric and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the branched alkyl chain contributes to conformational flexibility. Such characteristics make it a potential intermediate for pharmaceuticals or agrochemicals, particularly in the development of bioactive molecules targeting CNS or enzyme modulation. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Handling requires standard precautions for amines and fluorinated compounds.
3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine structure
2138558-25-3 structure
Product Name:3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine
CAS No:2138558-25-3
MF:C11H20F3N
MW:223.278413772583
CID:6045920
PubChem ID:165849742
Update Time:2025-10-18

3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1158002
    • 3-(2-methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine
    • 2138558-25-3
    • 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine
    • Inchi: 1S/C11H20F3N/c1-7(2)5-8-6-9(15)3-4-10(8)11(12,13)14/h7-10H,3-6,15H2,1-2H3
    • InChI Key: FHBBVPOAZBTEFX-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1CC(C)C)N)(F)F

Computed Properties

  • Exact Mass: 223.15478413g/mol
  • Monoisotopic Mass: 223.15478413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine

Introduction to 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine (CAS No. 2138558-25-3)

3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138558-25-3, belongs to a class of cyclic amines featuring a trifluoromethyl substituent, which is known for enhancing metabolic stability and binding affinity in drug candidates. The presence of a 2-methylpropyl group further contributes to its complex stereochemistry, making it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine consists of a cyclohexane ring substituted at the 1-position with an amine group, at the 2-position with a 2-methylpropyl side chain, and at the 4-position with a trifluoromethyl group. This arrangement imparts distinct electronic and steric properties that are critical for its potential applications in drug design. The trifluoromethyl group, in particular, is widely recognized for its ability to modulate pharmacokinetic profiles, including improving lipophilicity and reducing metabolic degradation, which are key factors in the development of novel therapeutics.

In recent years, there has been a growing interest in the synthesis and characterization of compounds containing trifluoromethyl groups due to their broad range of biological activities. Studies have demonstrated that such substituents can enhance binding interactions with biological targets, leading to increased efficacy and reduced side effects. The 2-methylpropyl moiety in this compound also plays a crucial role in determining its overall physicochemical properties, such as solubility and permeability across biological membranes. These characteristics make 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine a valuable scaffold for developing new pharmaceutical agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that the amine group in 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine could interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The trifluoromethyl group is particularly noteworthy for its ability to engage in hydrophobic interactions, which can enhance binding affinity. Furthermore, the 2-methylpropyl substituent may contribute to steric hindrance, potentially influencing the compound's selectivity towards specific targets.

The synthesis of 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine presents unique challenges due to its complex stereochemistry. However, recent methodologies have improved the efficiency and yield of key synthetic steps. For instance, transition metal-catalyzed reactions have been employed to facilitate the introduction of the trifluoromethyl group, while asymmetric synthesis techniques have been used to achieve high enantiomeric purity. These advancements have made it feasible to produce sufficient quantities of the compound for detailed biological evaluation.

One of the most promising applications of 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine lies in its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers are exploring its utility in generating derivatives with enhanced biological activity against various diseases. For example, modifications at the amine or trifluoromethyl positions could lead to compounds with improved efficacy against inflammatory disorders or infectious diseases. Additionally, the 2-methylpropyl group provides a handle for further functionalization, allowing chemists to tailor the molecule's properties according to specific therapeutic needs.

The physicochemical properties of 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine are also being thoroughly investigated. Solubility studies have revealed that this compound exhibits moderate solubility in organic solvents but limited solubility in water, which may impact its formulation as an oral or injectable drug. However, strategies such as prodrug design or co-administration with solubilizing agents could mitigate these limitations. Furthermore, preliminary stability studies indicate that the compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions, necessitating careful handling during synthesis and formulation.

As research continues to uncover new applications for cyclic amines featuring fluorinated substituents, compounds like 3-(2-Methylpropyl)-4-(trifluoromethyl)cyclohexan-1-amine (CAS No. 2138558-25-3) are expected to play an increasingly important role in drug discovery and development. The unique combination of structural features offers a rich foundation for designing molecules with tailored biological activities. With ongoing advancements in synthetic methodologies and computational tools, it is anticipated that more derivatives will be explored, leading to novel therapeutic agents that address unmet medical needs.

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